

In-Depth Technical Guide to the Spectroscopic Data of RK-397

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RK 397

Cat. No.: B15602091

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the polyene-polyol macrolide antibiotic, RK-397. The information herein is compiled from primary literature detailing both its initial isolation and its total synthesis, ensuring a thorough and accurate presentation for researchers in drug discovery and development.

Core Spectroscopic Data

The structural elucidation and confirmation of RK-397 have been established through detailed spectroscopic analysis. The following tables summarize the key NMR and mass spectrometry data.

Table 1: ^1H NMR Spectroscopic Data for RK-397

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	5.89	d	10.5
H-3	7.27	dd	10.5, 15.0
H-4	6.55	dd	11.5, 15.0
H-5	6.33	dd	11.5, 14.5
H-6	6.61	m	
H-7	6.40	m	
H-8	6.25	m	
H-9	5.95	m	
H-10	2.45	m	
H-11	4.15	m	
H-12	1.60, 1.45	m	
H-13	3.85	m	
H-14	1.55, 1.40	m	
H-15	4.05	m	
H-16	1.75, 1.65	m	
H-17	3.95	m	
H-18	1.60, 1.45	m	
H-19	4.00	m	
H-20	1.55, 1.40	m	
H-21	3.90	m	
H-22	1.70, 1.50	m	
H-23	4.25	m	
H-24	1.85, 1.75	m	

H-25	5.15	m	
H-26	2.30, 2.15	m	
H-27	2.60	m	
H-28	1.25	d	6.5
H-29	0.90	d	6.8
H-30	0.95	d	7.0
H-31	1.00	d	7.0
H-32	1.80	s	
H-33	1.15	d	6.5
OH	various	br s	

Note: Data compiled from the supporting information of Burova and McDonald (2004).

Table 2: ^{13}C NMR Spectroscopic Data for RK-397

Position	Chemical Shift (δ , ppm)
C-1	167.5
C-2	121.8
C-3	145.1
C-4	132.8
C-5	130.7
C-6	134.5
C-7	133.2
C-8	131.5
C-9	138.0
C-10	43.5
C-11	69.8
C-12	42.1
C-13	68.5
C-14	41.8
C-15	70.2
C-16	42.5
C-17	69.5
C-18	42.0
C-19	69.0
C-20	41.5
C-21	68.0
C-22	43.0
C-23	75.5

C-24	38.5
C-25	78.0
C-26	45.0
C-27	211.0
C-28	18.5
C-29	16.0
C-30	16.5
C-31	19.0
C-32	12.5
C-33	21.5

Note: Data compiled from the supporting information of Burova and McDonald (2004).

Table 3: Mass Spectrometry Data for RK-397

Ionization Method	Mass-to-Charge Ratio (m/z)	Ion
HR-FAB-MS	637.3999	[M+H] ⁺
HR-FAB-MS	659.3818	[M+Na] ⁺

Note: Data compiled from Koshino et al. (1993) and Burova and McDonald (2004).

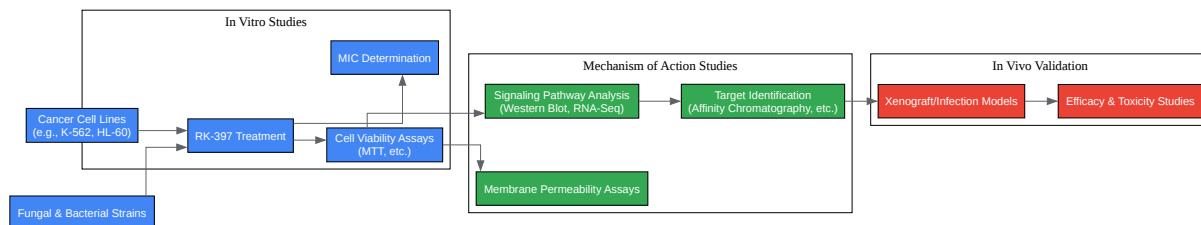
Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker AMX-500 spectrometer.

- Sample Preparation: Samples of RK-397 were dissolved in deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).
- ^1H NMR Spectroscopy: Spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR Spectroscopy: Spectra were acquired at 125 MHz with complete proton decoupling. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak of CDCl_3 (77.0 ppm) or CD_3OD (49.0 ppm).


Mass Spectrometry (MS)

- Instrumentation: High-resolution fast atom bombardment mass spectra (HR-FAB-MS) were obtained using a JEOL JMS-700 mass spectrometer.
- Sample Preparation: The sample was mixed with a matrix, typically m-nitrobenzyl alcohol, on a stainless-steel target.
- Data Acquisition: The sample was bombarded with a high-energy beam of xenon atoms. The resulting ions were accelerated and their mass-to-charge ratios were measured.

Biological Activity and Signaling Pathways

RK-397 has demonstrated notable biological activity. It exhibits cytotoxicity against tumor cell lines, including K-562 and HL-60, suggesting potential applications in oncology.^[1] Furthermore, it possesses both antifungal and antibacterial properties.^[1] The polyene macrolide structure of RK-397 suggests a mechanism of action that may involve interaction with cell membranes, a common mode of action for this class of antibiotics.

The precise signaling pathways modulated by RK-397 are a subject of ongoing research. However, based on its cytotoxic and antimicrobial activities, a proposed workflow for investigating its mechanism of action is outlined below.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for elucidating the mechanism of action of RK-397.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of RK-397]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15602091#spectroscopic-data-for-rk-397-nmr-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com